5-Bromo-2-(tert-butoxy)pyridine
Description
Role of Halogenated Pyridines as Versatile Building Blocks
The introduction of a halogen atom onto the pyridine (B92270) ring dramatically expands its synthetic utility, transforming it into a versatile building block. nih.gov Halogenated pyridines are key intermediates in the synthesis of a wide range of functional molecules. nih.govmdpi.com The carbon-halogen bond serves as a reactive handle, enabling a plethora of chemical transformations, most notably cross-coupling reactions. nih.gov This allows for the precise and regioselective introduction of various substituents, facilitating the construction of complex molecular architectures. nih.gov The presence of a halogen can also modulate the electronic properties of the pyridine ring, influencing its reactivity in subsequent synthetic steps.
Specific Focus on Brominated Pyridines as Precursors
Among the halogenated pyridines, brominated derivatives are particularly valuable as precursors in organic synthesis. The carbon-bromine bond is sufficiently reactive to participate in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, yet stable enough to be carried through multi-step synthetic sequences. dovepress.com These reactions are cornerstones of modern synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. semanticscholar.org The ability to use brominated pyridines as coupling partners opens up avenues for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds. nih.govrsc.org
Contextualization of 5-Bromo-2-(tert-butoxy)pyridine within Pyridine Chemistry
Within the diverse family of brominated pyridines, this compound has emerged as a compound of significant interest.
This compound is a disubstituted pyridine derivative. The bromine atom at the 5-position and the tert-butoxy (B1229062) group at the 2-position impart unique reactivity to the molecule. The tert-butoxy group is a bulky, electron-donating group that can influence the steric and electronic environment of the pyridine ring. This steric hindrance can direct incoming reagents to other positions on the ring and can also stabilize the molecule. The bromine atom at the 5-position is susceptible to a variety of transformations, particularly metal-catalyzed cross-coupling reactions. The tert-butyl group can be cleaved under acidic conditions to reveal a hydroxyl group, providing another point for functionalization.
The interplay between the electron-donating tert-butoxy group and the electron-withdrawing bromine atom, along with the nitrogen atom in the ring, creates a unique electronic distribution that governs the compound's reactivity in various chemical transformations.
This compound serves as a key intermediate in the synthesis of a range of more complex molecules. Its ability to undergo cross-coupling reactions at the bromine-bearing carbon makes it a valuable building block for the construction of substituted pyridines. These substituted pyridines are often core components of biologically active compounds.
Emerging applications of this compound are found in the development of novel pharmaceuticals and materials. For instance, it can be used as a precursor for the synthesis of ligands for catalytic processes and as a component in the creation of new organic electronic materials. The unique substitution pattern of this compound allows for the synthesis of molecules with specific three-dimensional structures, which is crucial for their interaction with biological targets.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C9H12BrNO |
| Molecular Weight | 230.10 g/mol |
| CAS Number | 850495-91-9 |
| IUPAC Name | 5-bromo-2-[(2-methylpropan-2-yl)oxy]pyridine |
| SMILES | CC(C)(C)OC1=NC=C(C=C1)Br |
| InChI | InChI=1S/C9H12BrNO/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3 |
| InChIKey | RJSAAFGYJWKOJU-UHFFFAOYSA-N |
Data sourced from PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSAAFGYJWKOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479839 | |
| Record name | 5-Bromo-2-(tert-butoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850495-91-9 | |
| Record name | 5-Bromo-2-(tert-butoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-(tert-butoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Preparative Strategies
Direct Bromination and Regioselective Functionalization
The introduction of a bromine atom at the C5 position of the 2-(tert-butoxy)pyridine scaffold is a critical step in the synthesis of the title compound. This transformation is typically achieved through electrophilic aromatic substitution, where regioselectivity is a key challenge.
Bromination of Pyridine (B92270) Derivatives with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely employed reagent for the bromination of aromatic and heteroaromatic compounds. organic-chemistry.org It serves as a source of electrophilic bromine, particularly effective for activated ring systems. The reaction of 2-(tert-butoxy)pyridine with NBS allows for the regioselective installation of a bromine atom. The tert-butoxy (B1229062) group at the C2 position acts as an activating group, directing the incoming electrophile to the C5 position. This regioselectivity is influenced by both electronic and steric factors. The reaction is typically carried out in a suitable solvent, such as acetonitrile, at controlled temperatures to minimize the formation of byproducts. tcichemicals.com
The general procedure involves dissolving the 2-(tert-butoxy)pyridine substrate in a solvent, followed by the portion-wise addition of NBS. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up to isolate the desired 5-Bromo-2-(tert-butoxy)pyridine.
| Reagent/Substrate | Role | Key Characteristics |
| 2-(tert-butoxy)pyridine | Starting Material | Activated pyridine ring due to the electron-donating tert-butoxy group. |
| N-Bromosuccinimide (NBS) | Brominating Agent | Provides a source of electrophilic bromine for the substitution reaction. organic-chemistry.org |
| Acetonitrile | Solvent | A common polar aprotic solvent for bromination reactions. tcichemicals.com |
Optimization of Reaction Conditions for Enhanced Selectivity
Achieving high regioselectivity and yield in the bromination of pyridine derivatives often requires careful optimization of reaction conditions. Factors such as the choice of solvent, temperature, and the presence of catalysts or additives can significantly influence the outcome. For instance, the use of polar solvents can facilitate the ionization of NBS and enhance the electrophilicity of the bromine species.
Temperature control is crucial to prevent over-bromination or side reactions. Running the reaction at lower temperatures can improve selectivity by favoring the kinetically controlled product. Furthermore, the addition of radical inhibitors can be necessary in some cases to suppress unwanted side-chain bromination if alkyl substituents are present on the pyridine ring. The optimization process often involves a systematic study of these parameters to identify the ideal conditions for a specific substrate. beilstein-journals.org
| Parameter | Influence on Reaction | Optimized Condition Example |
| Solvent | Affects solubility, reaction rate, and selectivity. | Acetonitrile is often effective. tcichemicals.com |
| Temperature | Controls reaction rate and minimizes side reactions. | Reactions are often initiated at 0 °C and then allowed to proceed at room temperature. tcichemicals.com |
| Catalyst/Additive | Can enhance reactivity and selectivity. | While not always necessary for activated pyridines, acids or Lewis acids can be used for less reactive substrates. |
| Reaction Time | Ensures complete conversion of the starting material. | Typically monitored by TLC or GC to determine the endpoint. |
Palladium-Catalyzed Cross-Coupling Approaches for C-C Bond Formation
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon bonds. rsc.org These reactions have broad applications in the synthesis of complex organic molecules. researchgate.net
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl structures. yonedalabs.comtcichemicals.com The reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.org this compound serves as the organic halide partner in these reactions.
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org
Catalytic Systems and Ligand Optimization
The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. tcichemicals.com Palladium-phosphine complexes are commonly used, with the electronic and steric properties of the phosphine (B1218219) ligand playing a critical role in the catalytic activity. thieme-connect.com Electron-rich and sterically hindered phosphine ligands, such as those containing tert-butyl or cyclohexyl groups, often lead to highly active catalysts. tcichemicals.com
Commonly used palladium precursors include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. tcichemicals.com Catalysts can also be generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ in the presence of a suitable phosphine ligand. tcichemicals.com The optimization of the ligand is crucial for achieving high yields and turnover numbers, especially with challenging substrates. thieme-connect.com For instance, sterically bulky phosphine ligands can promote the reductive elimination step and prevent catalyst deactivation.
| Palladium Source | Ligand Example | Characteristics |
| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | In situ generation of the active Pd(0) species. thieme-connect.com |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A stable, commercially available Pd(0) catalyst. tcichemicals.com |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | An effective catalyst for coupling reactions involving heteroaryl halides. researchgate.net |
Arylboronic Acids and Their Derivatives in Coupling with this compound
A wide variety of arylboronic acids and their derivatives, such as boronate esters, can be coupled with this compound to synthesize a diverse range of 5-aryl-2-(tert-butoxy)pyridines. researchgate.net The choice of the boronic acid derivative can influence the reaction conditions and efficiency. Arylboronic acids are generally stable, commercially available, and tolerate a wide range of functional groups.
The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, and in a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene with water. rsc.org The base is essential for the transmetalation step of the catalytic cycle. The scope of the reaction is broad, allowing for the coupling of this compound with arylboronic acids bearing both electron-donating and electron-withdrawing substituents.
| Arylboronic Acid Example | Product Type |
| Phenylboronic acid | 5-Phenyl-2-(tert-butoxy)pyridine |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-(tert-butoxy)pyridine |
| 3-Thienylboronic acid | 5-(Thiophen-3-yl)-2-(tert-butoxy)pyridine |
| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-(tert-butoxy)pyridine |
Nucleophilic Substitution and Derivatization Strategies
Beyond metal-catalyzed reactions, the functional groups of this compound allow for other important transformations.
While palladium-catalyzed amination is highly efficient, direct nucleophilic aromatic substitution (SNAr) can also occur, particularly with highly activated substrates or strong nucleophiles. For this compound, the pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, without strong electron-withdrawing groups (like a nitro group) ortho or para to the bromine, SNAr reactions typically require harsh conditions (high temperature and pressure).
The reaction of bromopyridines with nucleophiles like thiols can proceed, often facilitated by a base to generate the more potent thiolate anion. google.com The reaction mechanism involves the addition of the nucleophile to the carbon bearing the bromine, forming a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity.
The term "etherification" in the context of the pre-existing tert-butoxy group typically refers to its cleavage, which is a crucial deprotection step in multi-step synthesis. The tert-butyl ether of the 2-pyridone tautomer is readily cleaved under acidic conditions to unmask the corresponding 5-bromo-2(1H)-pyridone. youtube.comlibretexts.org
The mechanism involves the protonation of the ether oxygen by a strong acid (e.g., HCl, HBr, or trifluoroacetic acid). This converts the ether into a good leaving group. The subsequent cleavage can proceed via two pathways depending on the structure:
SN1 Mechanism: The protonated ether cleaves to form the stable tert-butyl carbocation and the pyridone. The tert-butyl cation is then trapped by a nucleophile or eliminates a proton to form isobutylene (B52900). youtube.com This is the dominant pathway for tertiary ethers.
SN2 Mechanism: A nucleophile (e.g., Br⁻ or I⁻) attacks the less sterically hindered carbon of the protonated ether. For a tert-butyl ether, this pathway is disfavored at the tertiary carbon.
This deprotection is synthetically valuable, as the resulting pyridone can participate in a different set of reactions, including N-alkylation or further functionalization of the ring.
Continuous Flow Processes in the Manufacturing of Pyridine Derivatives
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. organic-chemistry.orgmdpi.commdpi.com This approach is increasingly being adopted for the manufacture of active pharmaceutical ingredients (APIs), including pyridine derivatives. mdpi.comacs.org
A primary advantage of continuous flow systems is the ability to scale up production from laboratory to industrial quantities safely and efficiently. researchgate.netresearchgate.net By extending the operation time of the flow system, large quantities of the target molecule can be produced without the need for larger, potentially hazardous batch reactors. For example, a two-step continuous flow synthesis of 4-nitropyridine demonstrated a throughput of 0.716 kg per day. researchgate.net This scalability is crucial for meeting the demands of industrial production. organic-chemistry.org Flow reactors also allow for precise control over reaction parameters such as temperature and residence time, which can be difficult to manage in large batch reactors. organic-chemistry.orgbeilstein-journals.org This enhanced control often leads to higher yields and better product quality. researchgate.netbeilstein-journals.org
Impurity control is a critical aspect of chemical manufacturing. Continuous flow processes offer superior control over reaction conditions, which minimizes the formation of byproducts. researchgate.net The high mixing efficiency and accurately defined reaction times in flow reactors can almost completely avoid the generation of undesired impurities. researchgate.net
Comparison of Synthetic Routes: Efficiency, Yield, and Atom Economy
Yield: Percentage yield is a measure of the practical efficiency of a reaction, comparing the actual amount of product obtained to the theoretical maximum. monash.edu
Efficiency: This is a broader term that can encompass factors like step economy (the number of steps in a synthesis) and redox economy, which aims to minimize unnecessary oxidation state changes. nih.gov
Atom Economy: A concept central to green chemistry, atom economy measures how many atoms from the reactants are incorporated into the desired final product. semanticscholar.org A higher atom economy indicates a more efficient process with less waste generation. monash.edu
A comparison between traditional batch synthesis and modern continuous flow processes for the synthesis of pyridine derivatives highlights the advantages of the latter in these key areas.
Advanced Spectroscopic and Computational Characterization
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of a molecule. For a comprehensive analysis of 5-Bromo-2-(tert-butoxy)pyridine, both experimental spectra and theoretical computations are employed.
Experimental Recording and Theoretical Prediction of Vibrational Frequencies
The experimental FT-IR and Raman spectra of related bromopyridine derivatives have been recorded in the solid phase. nih.gov Theoretical calculations for similar molecules have been performed using Density Functional Theory (DFT) with the B3LYP method and basis sets such as 6-311++G(d,p), which allows for the prediction of the equilibrium geometry and harmonic vibrational frequencies. nih.gov For instance, in a study on 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine, the molecular structure was optimized using the DFT/B3LYP method with various basis sets to predict the most stable conformation. nih.gov
The computed vibrational frequencies are often scaled to achieve better agreement with the experimental values, accounting for anharmonicity and other systemic effects. nih.gov This combined approach of experimental measurement and theoretical prediction allows for a more robust assignment of the observed vibrational bands.
Potential Energy Distribution (PED) Analysis
Potential Energy Distribution (PED) analysis is a crucial computational tool that provides a detailed description of the contribution of each internal coordinate to a given normal mode of vibration. This analysis allows for unambiguous vibrational assignments. For example, in the analysis of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine, PED calculations were performed using the VEDA 4.0 program to assign the theoretically calculated and experimentally observed vibrational frequencies. nih.gov Similarly, a detailed interpretation of the infrared and Raman spectra of 5-bromo-2-nitropyridine (B47719) was reported based on the calculated PED. nih.gov This method helps to distinguish between pure stretching or bending modes and mixed vibrations within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are routinely used to characterize organic compounds like this compound.
Chemical Shift Analysis and Structural Elucidation
The ¹H NMR spectrum of a compound provides information about the number of different types of protons and their neighboring atoms. For this compound, the characteristic signals would include those for the protons on the pyridine (B92270) ring and the nine equivalent protons of the tert-butoxy (B1229062) group. The chemical shifts (δ) of the pyridine protons are influenced by the electron-withdrawing bromine atom and the electron-donating tert-butoxy group. In related structures, proton signals are often reported downfield from a tetramethylsilane (B1202638) (TMS) standard. rsc.org
The ¹³C NMR spectrum reveals the different carbon environments in the molecule. For this compound, distinct signals would be expected for the five carbons of the pyridine ring and the quaternary and methyl carbons of the tert-butoxy group. The chemical shifts provide insight into the electronic structure of the molecule. For example, the carbon attached to the oxygen of the tert-butoxy group would appear at a significantly different chemical shift compared to the other ring carbons.
Two-Dimensional NMR Techniques for Complex Structures
While one-dimensional NMR is often sufficient for simpler molecules, two-dimensional (2D) NMR techniques can be invaluable for confirming the structure of more complex derivatives or for resolving overlapping signals. Techniques such as COSY (Correlation Spectroscopy) would show correlations between coupled protons on the pyridine ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, confirming the C-H connectivity. HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal longer-range couplings between protons and carbons, helping to piece together the entire molecular puzzle. While specific 2D NMR data for this compound is not detailed in the provided context, these techniques are standard practice in the structural elucidation of novel compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π-π* and n-π* transitions within the pyridine ring system.
Computational methods, such as Time-Dependent DFT (TD-DFT), can be used to predict the electronic absorption spectra and analyze the nature of the electronic transitions. These calculations provide information on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them. nih.gov This information is valuable for understanding the reactivity and electronic properties of the molecule.
Absorption and Emission Spectra Analysis
The photophysical properties of pyridine derivatives are of significant interest due to their applications in various fields, including materials science and medicinal chemistry. The absorption and emission characteristics of these compounds are dictated by their electronic structure, which is influenced by the nature and position of substituents on the pyridine ring. For this compound, the electronic transitions would primarily involve the π-system of the pyridine ring and the non-bonding electrons of the oxygen and nitrogen atoms.
Emission properties, such as fluorescence, are also highly dependent on the molecular structure. For many pyridine derivatives, emission is observed from the lowest singlet excited state (S1). The quantum yield and Stokes shift (the difference between the absorption and emission maxima) are critical parameters in characterizing the emission process. For example, some fluorescein (B123965) derivatives bearing a bromine atom exhibit pH-dependent fluorescence, highlighting the sensitivity of the emission to the chemical environment. mdpi.com
Influence of Substituents and Solvents on Optical Properties
The optical properties of organic compounds are profoundly influenced by the electronic nature of their substituents and the polarity of the solvent in which they are dissolved. In this compound, the tert-butoxy group at the 2-position acts as an electron-donating group (EDG) through the mesomeric effect, while the bromine atom at the 5-position is an electron-withdrawing group (EWG) through the inductive effect, although it can also be a weak π-donor. The interplay of these substituents governs the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its absorption and emission spectra.
The effect of solvents on the UV-Vis absorption spectra is a well-documented phenomenon. nih.gov Polar solvents tend to stabilize polar excited states more than the ground state, leading to a bathochromic (red) shift in the absorption maximum for π→π* transitions. Conversely, for n→π* transitions, polar solvents often cause a hypsochromic (blue) shift due to the stabilization of the non-bonding ground state electrons through hydrogen bonding or dipole-dipole interactions. researchgate.net For this compound, it is expected that increasing solvent polarity would lead to a red shift in its primary absorption band, indicative of a π→π* transition with some charge-transfer character.
The following table summarizes the general effects of substituents and solvents on the optical properties of aromatic compounds, which would be applicable to this compound.
| Factor | Effect on Absorption/Emission | Rationale |
| Electron-Donating Groups (e.g., -O-tert-butyl) | Bathochromic (red) shift | Increases the energy of the HOMO, reducing the HOMO-LUMO gap. |
| Electron-Withdrawing Groups (e.g., -Br) | Can cause either a batho- or hypsochromic shift depending on its position and the nature of the transition. | Primarily lowers the energy of the LUMO, affecting the HOMO-LUMO gap. |
| Increasing Solvent Polarity | Bathochromic shift for π→π* transitions | Stabilization of the more polar excited state relative to the ground state. |
| Increasing Solvent Polarity | Hypsochromic shift for n→π* transitions | Stabilization of the non-bonding ground state electrons. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, the molecular formula is C9H12BrNO.
Molecular Weight: The calculated molecular weight and monoisotopic mass of this compound are provided in the table below, based on computational data from PubChem. nih.gov
| Property | Value | Source |
| Molecular Weight | 230.10 g/mol | PubChem |
| Monoisotopic Mass | 229.01023 Da | PubChem |
Fragmentation Pattern: The fragmentation of this compound in a mass spectrometer would be expected to follow patterns characteristic of its functional groups: a bromo-substituted pyridine ring and a tert-butyl ether.
A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks (M+ and M+2) of nearly equal intensity, due to the natural isotopic abundance of 79Br and 81Br. youtube.comdocbrown.info
Common fragmentation pathways would likely include:
Loss of a tert-butyl radical: Cleavage of the ether C-O bond could result in the loss of a tert-butyl radical (•C(CH3)3, mass 57), leading to a prominent fragment ion.
Loss of isobutylene (B52900): A rearrangement reaction could lead to the elimination of isobutylene (C4H8, mass 56), a common fragmentation for tert-butyl ethers. libretexts.org
Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment ion with a mass corresponding to the loss of 79Br or 81Br.
Cleavage of the pyridine ring: Further fragmentation of the pyridine ring can also occur, though these fragments are often more complex to assign.
A proposed fragmentation scheme is illustrated in the table below, although it should be noted that this is a prediction in the absence of published experimental data.
| Fragment Ion | Proposed Structure/Loss | m/z (for 79Br) | m/z (for 81Br) |
| [M]+• | Molecular Ion | 229 | 231 |
| [M - C4H9]+ | Loss of tert-butyl radical | 172 | 174 |
| [M - C4H8]+• | Loss of isobutylene | 173 | 175 |
| [M - Br]+ | Loss of bromine radical | 150 | 150 |
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction and Absolute Configuration
As of the latest literature review, a single-crystal X-ray structure of this compound has not been reported. Therefore, experimental data on its solid-state conformation, crystal packing, and intermolecular interactions are not available. The crystallization of such a compound would likely be achieved by slow evaporation of a solution in a suitable organic solvent. Once suitable crystals are obtained, they can be analyzed using a diffractometer to collect the diffraction data. nih.gov The resulting diffraction pattern is then used to solve and refine the crystal structure. For related halogenated pyridine compounds, crystal structure analyses have revealed detailed information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. mdpi.comresearchgate.net
Comparison with Theoretically Optimized Geometries
In modern chemical research, it is common practice to compare experimentally determined structures with those obtained from theoretical calculations, such as Density Functional Theory (DFT). researchgate.netnih.govresearchgate.net This comparison serves to validate the computational model and to provide a deeper understanding of the molecule's electronic structure and conformational preferences. The process involves optimizing the geometry of the molecule in the gas phase or in a simulated solvent environment using a chosen level of theory and basis set. researchgate.netstorion.ru
Since no experimental crystal structure for this compound is available, a direct comparison between a theoretically optimized geometry and an experimental solid-state structure cannot be performed. However, computational methods can still provide valuable insights into the likely low-energy conformations of the molecule. A DFT optimization would likely predict a near-planar pyridine ring, with the tert-butoxy group adopting a staggered conformation to minimize steric hindrance. The bond lengths and angles would be influenced by the electronic effects of the bromo and tert-butoxy substituents. Studies on similar molecules, such as 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, have shown a good correlation between DFT-calculated and experimentally observed vibrational frequencies, which lends confidence to the predictive power of such theoretical methods. nih.gov
Quantum Chemical Calculations and Theoretical Studies
Quantum chemical calculations offer profound insights into the electronic structure, reactivity, and properties of molecules. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), provide a detailed understanding of its molecular geometry, electronic orbitals, and potential applications. While direct computational studies on this compound are not extensively available in the reviewed literature, valuable insights can be drawn from studies on structurally similar compounds, such as 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine (BABP). nih.govresearchgate.netresearchgate.net
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization, a key application of DFT, determines the lowest energy arrangement of atoms in a molecule, its most stable conformation.
For a related compound, 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine (BABP), DFT calculations with the B3LYP method and various basis sets (6-311G(d,p), 6-311++G(d,p), and cc-pVTZ) have been performed to predict its optimized molecular structure. nih.govresearchgate.net The most stable structure was identified using the cc-pVTZ basis set. nih.govresearchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions.
Table 1: Representative Optimized Geometrical Parameters for a Related Pyridine Derivative (BABP) Calculated by DFT (Note: Data is for 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine, as a proxy for this compound)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C-Br | 1.905 |
| C-O | 1.365 | |
| C-N (pyridine) | 1.335 | |
| Bond Angle | C-C-Br | 118.5 |
| C-O-C | 120.7 | |
| C-N-C (pyridine) | 117.2 |
Source: Adapted from DFT/B3LYP/cc-pVTZ calculations on BABP. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity.
In studies of the analogous compound BABP, the HOMO and LUMO energies were calculated to understand its molecular reactivity and stability. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For BABP, the HOMO is primarily localized over the bromopyridine ring, while the LUMO is distributed over the Boc-amino group, indicating the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov
Table 2: Frontier Molecular Orbital Energies for a Related Pyridine Derivative (BABP) (Note: Data is for 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.89 |
| LUMO | -1.23 |
| Energy Gap (ΔE) | 5.66 |
Source: Calculated using DFT/B3LYP/cc-pVTZ for BABP. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, where different colors denote regions of varying electrostatic potential.
While specific MEP analysis for this compound is not detailed in the available literature, studies on similar halogenated pyridines reveal general trends. mdpi.com Typically, regions around the nitrogen atom of the pyridine ring exhibit a negative potential (red/yellow), indicating a propensity for electrophilic attack. Conversely, the hydrogen atoms and the bromine atom would show positive potential (blue), marking them as sites for potential nucleophilic interaction. The MEP surface helps in understanding intermolecular interactions, such as hydrogen bonding. mdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density.
There are no specific NBO analysis results for this compound in the provided search information. However, NBO analysis of substituted pyridines generally reveals significant hyperconjugative interactions that contribute to the stability of the molecule. These interactions involve electron donation from filled bonding orbitals to empty antibonding orbitals. For instance, the interaction between the lone pair of the oxygen atom and the π* orbitals of the pyridine ring would be a key stabilizing factor in this compound.
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β₀), which is a measure of the second-order NLO response.
Direct NLO property predictions for this compound are not available in the searched literature. However, aminopyridine derivatives have been identified as building blocks for NLO materials. researchgate.net The presence of electron-donating (tert-butoxy) and electron-withdrawing (bromo) groups on the pyridine ring suggests that this compound could possess NLO properties due to intramolecular charge transfer.
Thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, can be calculated using DFT to understand the stability and reactivity of a molecule under different conditions. These parameters are crucial for predicting the spontaneity of reactions and for understanding the molecule's behavior at various temperatures.
For the related compound BABP, thermodynamic parameters have been calculated at the ground state. nih.govresearchgate.net These calculations provide insights into the thermal stability of the molecule. Molecular reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can also be determined. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 3: Calculated Thermodynamic Parameters for a Related Pyridine Derivative (BABP) at 298.15 K (Note: Data is for 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine)
| Parameter | Value |
| Zero-point vibrational energy (kcal/mol) | 134.5 |
| Enthalpy (kcal/mol) | 144.2 |
| Gibbs Free Energy (kcal/mol) | 102.8 |
| Entropy (cal/mol·K) | 138.8 |
Source: Adapted from DFT/B3LYP/cc-pVTZ calculations on BABP. nih.gov
Conformational Analysis and Stability
The conformational landscape of this compound is primarily dictated by the rotational freedom around the C(2)-O bond and the orientation of the bulky tert-butyl group relative to the pyridine ring. Understanding these conformational preferences is crucial as they can influence the molecule's reactivity, spectroscopic properties, and intermolecular interactions. While specific experimental studies on the conformational analysis of this compound are not extensively documented in publicly available literature, its conformational behavior can be inferred from computational modeling and the analysis of analogous structures.
The central question in the conformational analysis of this molecule is the dihedral angle (τ) defined by the C(3)-C(2)-O-C(tert-butyl) atoms. The steric hindrance imposed by the tert-butyl group and its potential interactions with the pyridine ring nitrogen and the bromine atom at the C(5) position are the dominant factors governing the molecule's preferred geometry.
Rotational Isomers and Energy Profile
Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the conformational preferences of molecules like this compound. Such studies can map the potential energy surface as a function of the rotation around the C(2)-O bond.
A plausible conformational landscape would involve two primary minima corresponding to different orientations of the tert-butyl group. A key conformation would have the tert-butyl group oriented in a way that minimizes steric clash with the pyridine ring. This is often a "perpendicular" or "staggered" conformation where the C-H bonds of one of the methyl groups of the tert-butyl moiety are staggered with respect to the plane of the pyridine ring.
A simplified representation of a potential energy scan for rotation around the C(2)-O bond is presented below. The dihedral angle represents the torsion between the pyridine ring and the tert-butyl group.
| Dihedral Angle (C3-C2-O-C) | Relative Energy (kcal/mol) | Conformer Description |
| 0° | High | Eclipsed conformation with significant steric strain |
| 60° | Low (Local Minimum) | Staggered (Gauche) conformation |
| 120° | High | Eclipsed conformation |
| 180° | Lowest (Global Minimum) | Staggered (Anti) conformation, minimizing steric hindrance |
Note: This table represents a hypothetical energy profile based on established principles of steric hindrance for illustrative purposes.
The global minimum energy conformation is expected to be the one where the bulky tert-butyl group is positioned as far as possible from the pyridine ring, likely in a staggered arrangement. The energy barrier to rotation around the C(2)-O bond would provide insight into the conformational flexibility of the molecule at different temperatures. A significant energy barrier would suggest that distinct conformers might be observable at low temperatures using techniques like NMR spectroscopy.
Influence of Substituents on Stability
The electronic nature of the substituents on the pyridine ring also plays a role in conformational stability. The bromine atom at the 5-position is primarily an electron-withdrawing group via induction but can also participate in resonance. The tert-butoxy group is a strong electron-donating group through resonance, which involves the lone pairs on the oxygen atom interacting with the pyridine π-system.
This electronic interplay can influence the bond lengths and angles within the pyridine ring and affect the C(2)-O bond character. For the electron donation from the oxygen to be most effective, a degree of planarity between the oxygen p-orbitals and the pyridine ring is favorable. However, this is often counteracted by the steric demands of the tert-butyl group, forcing a compromise in the geometry.
Computational analysis of related 2-alkoxypyridines has shown that the balance between steric and electronic effects determines the final conformational preference. For this compound, the steric repulsion from the tert-butyl group is expected to be the dominant factor, forcing the C(tert-butyl)-O bond to adopt a non-planar orientation with respect to the pyridine ring.
A comparison of calculated bond lengths and Mulliken charges for different hypothetical conformers could illustrate the interplay of these effects.
| Parameter | Planar Conformer (Hypothetical) | Perpendicular Conformer (Hypothetical) |
| C(2)-O Bond Length (Å) | 1.360 | 1.375 |
| C(2)-N Bond Length (Å) | 1.345 | 1.340 |
| Mulliken Charge on O | -0.650 | -0.620 |
| Mulliken Charge on C(2) | +0.250 | +0.230 |
Note: This data is hypothetical and serves to illustrate the expected electronic and structural changes between different conformations based on theoretical principles.
Applications in Medicinal Chemistry and Drug Discovery
Intermediate in the Synthesis of Biologically Active Molecules
5-Bromo-2-(tert-butoxy)pyridine serves as a crucial starting material or intermediate in the synthesis of a wide array of biologically active compounds. nih.govnih.gov The bromine atom at the 5-position and the tert-butoxy (B1229062) group at the 2-position of the pyridine (B92270) ring provide chemists with versatile handles for molecular modification. These features allow for the introduction of various functional groups and the construction of more complex molecular architectures, ultimately leading to the development of novel drugs. nih.gov
Potential Therapeutic Applications
The versatility of the this compound core has been exploited to develop compounds with a range of potential therapeutic uses.
Derivatives of this compound have shown promise as inhibitors of critical biological targets, including Protein Arginine Methyltransferase 5 (PRMT5) and various kinases. nih.gov Kinases are enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.ukacs.org The development of kinase inhibitors is a major focus of modern drug discovery. ed.ac.ukacs.org
The structural motif of this compound has been incorporated into molecules designed to act as antiemetic agents, which help to control nausea and vomiting. Furthermore, its derivatives are being investigated as modulators of the central nervous system (CNS), suggesting potential applications in treating neurological and psychiatric disorders. ruichubio.com
Research has indicated that compounds derived from this scaffold may possess anti-thrombolytic properties, which are crucial for preventing and treating blood clots. Additionally, some derivatives have demonstrated the ability to inhibit the formation of biofilms, which are communities of microorganisms that can cause persistent infections. scbt.com For instance, a related compound, 5-butyl-2-pyridine carboxylic acid, has shown moderate activity in inhibiting biofilm formation. nih.gov
A significant area of investigation for this compound derivatives is in the realm of oncology. nih.gov The pyridine ring is a common feature in many anticancer drugs, and modifications to this core structure can lead to potent new therapies. nih.gov Research has explored the synthesis of various pyridine derivatives and their evaluation as potential anticancer agents. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies help to identify which functional groups and structural modifications lead to enhanced potency and selectivity for a particular biological target. This iterative process of synthesis and biological testing guides the design of more effective therapeutic agents. researchgate.netresearchgate.net
Impact of Regiochemistry on Biological Activity
Regiochemistry—the specific placement of functional groups on a molecular scaffold—is a critical determinant of a molecule's biological activity. The interaction of a drug molecule with its biological target, such as an enzyme or receptor, is highly dependent on a precise three-dimensional arrangement of its atoms. Different isomers of a compound, while having the same molecular formula, can exhibit vastly different potencies, selectivities, and metabolic stabilities.
In the case of bromo-tert-butoxypyridine, the relative positions of the bromo and tert-butoxy substituents on the pyridine ring dictate the molecule's shape, dipole moment, and the accessibility of its functional groups for interaction. The 5-bromo-2-tert-butoxy arrangement is just one of several possibilities.
Table 1: Potential Regioisomers of Bromo-tert-butoxypyridine
| Isomer Name | Position of Bromine | Position of tert-Butoxy Group |
|---|---|---|
| 2-Bromo-3-(tert-butoxy)pyridine | 2 | 3 |
| 3-Bromo-2-(tert-butoxy)pyridine | 3 | 2 |
| This compound | 5 | 2 |
While direct structure-activity relationship (SAR) studies comparing the biological activities of these specific isomers are not prominently available in public literature, the principles of medicinal chemistry suggest that their effects would differ significantly. For instance, the use of the related compound 5-Bromo-2-chloropyridine as a key intermediate in the synthesis of diverse drugs like the antiviral entecavir (B133710) and the anti-inflammatory loxoprofen (B1209778) underscores the importance of the 5-bromo-2-substituent pattern for achieving the desired biological endpoint. nbinno.com This specific arrangement positions the reactive halogen at a site suitable for synthetic modification while the group at the 2-position influences the electronic nature and binding orientation of the pyridine ring.
Influence of Steric and Electronic Properties on Target Binding
The biological function of a molecule is intrinsically linked to its steric (size and shape) and electronic properties, which govern how it binds to a target protein. This compound possesses distinct features that can be leveraged in drug design.
Steric Properties : The most prominent steric feature is the tert-butoxy group. This bulky, non-polar group occupies a significant volume. This can be advantageous, as it can fit into and anchor the molecule within a large, hydrophobic pocket of a target protein, enhancing binding affinity. Conversely, this same bulk can create steric hindrance, preventing the molecule from accessing smaller, more constrained binding sites, a factor that can be exploited to achieve selectivity for a specific target over others. learncbse.in
Electronic Properties : The electronic character of the molecule is shaped by two main features. First, the bromine atom acts as a moderate electron-withdrawing group and a potential halogen bond donor. Halogen bonding is an increasingly recognized non-covalent interaction in drug design that can contribute significantly to binding affinity. Second, the nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the aromatic system. This electronic profile influences the molecule's ability to participate in crucial binding interactions like pi-pi stacking with aromatic amino acid residues in a protein target. learncbse.in
Table 2: Analysis of Substituent Properties and Their Potential Impact on Target Binding
| Substituent | Property Type | Description | Potential Influence on Target Binding |
|---|---|---|---|
| tert-Butoxy Group | Steric | Bulky, lipophilic | Anchoring in hydrophobic pockets; can confer selectivity by preventing binding to smaller sites. |
| Bromo Group | Electronic & Steric | Electron-withdrawing, polarizable, moderately sized | Can participate in halogen bonding; modifies the electronic landscape of the pyridine ring. |
| Pyridine Nitrogen | Electronic | Electron-withdrawing | Reduces ring electron density, influencing pi-stacking interactions and serving as a hydrogen bond acceptor. |
Ligand Design in Catalytic Processes for Pharmaceutical Synthesis
Beyond its direct role as a pharmacophore, this compound is a pivotal building block in the synthesis of more complex pharmaceutical agents and ligands. Its structure is well-suited for use in modern catalytic cross-coupling reactions, which are fundamental to pharmaceutical manufacturing. researchgate.netnih.gov
The compound's utility in this context stems from the presence of the bromine atom at the 5-position. This aryl bromide functionality makes the molecule an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. nih.gov These reactions allow for the precise and efficient formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. researchgate.netrsc.org
For example, in a Suzuki-Miyaura coupling, the bromine atom of this compound can be replaced by a wide range of aryl or vinyl groups by reacting it with an appropriate boronic acid in the presence of a palladium catalyst. mdpi.comscielo.br This strategy is frequently used to construct the biaryl cores common in many modern drugs. Similarly, in Buchwald-Hartwig amination, the bromine atom can be substituted with an amine, a critical step in the synthesis of numerous nitrogen-containing pharmaceuticals. rsc.org
In this synthetic design, the tert-butoxy group often serves a dual purpose. It acts as a sterically bulky directing group and, importantly, as a stable protecting group for a hydroxyl function. It can withstand a variety of reaction conditions before being removed in a later synthetic step to reveal the 2-hydroxypyridine (B17775) tautomer if required. The design of this compound as a synthetic intermediate enables chemists to introduce the 2-alkoxypyridine moiety, a common feature in many biologically active compounds, into a target molecule efficiently.
Table 3: Role of this compound in Key Cross-Coupling Reactions
| Reaction Name | Role of this compound | Coupling Partner (Nucleophile) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Bromide (Electrophile) | Organoboron Compound (e.g., Arylboronic acid) | Carbon-Carbon |
| Buchwald-Hartwig Amination | Aryl Bromide (Electrophile) | Amine | Carbon-Nitrogen |
| Stille Coupling | Aryl Bromide (Electrophile) | Organotin Compound | Carbon-Carbon |
| Heck Coupling | Aryl Bromide (Electrophile) | Alkene | Carbon-Carbon |
| Sonogashira Coupling | Aryl Bromide (Electrophile) | Terminal Alkyne | Carbon-Carbon |
The strategic use of this compound demonstrates how the principles of ligand design extend to the building blocks themselves. By choosing an intermediate with the right combination of reactive sites (the bromine) and protecting/directing groups (the tert-butoxy group), chemists can streamline the synthesis of complex pharmaceutical targets.
Applications in Materials Science and Agrochemicals
Use as a Building Block for Specialty Chemicals
5-Bromo-2-(tert-butoxy)pyridine serves as a key building block in organic synthesis. google.com The bromine atom can be readily substituted or used in cross-coupling reactions, such as the Suzuki coupling, to introduce various functional groups onto the pyridine (B92270) ring. The tert-butoxy (B1229062) group, on the other hand, can act as a protecting group for the 2-pyridone moiety, which can be deprotected under specific acidic conditions to yield the corresponding 2-hydroxypyridine (B17775) derivative. This versatility allows for the synthesis of a wide array of more complex molecules with potential applications in pharmaceuticals, materials science, and other areas of chemical research.
A related compound, 5-bromo-2-methoxypyridine, is utilized as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin (B550006) sst3 receptor antagonist. sigmaaldrich.com This highlights the importance of the 5-bromo-2-alkoxypyridine scaffold in the development of biologically active compounds.
Table 1: Synthetic Reactions Utilizing 5-Bromopyridine Derivatives
| Reaction Type | Reactant | Reagent/Catalyst | Product Type | Potential Application Area |
| Suzuki Cross-Coupling | 5-bromo-2-methylpyridin-3-amine (B1289001) | Arylboronic acids, Pd catalyst | Biphenyl-pyridine derivatives | Liquid Crystals, Pharmaceuticals mdpi.com |
| Hydrolysis | 2-t-butyl-5-bromopyrimidine | Alkali metal methoxide, catalyst | 2-t-butyl-5-hydroxypyrimidine | Agrochemicals google.com |
| Condensation | 5-nitro-2-chloropyridine | Diethyl malonate, base | 5-nitro-2-methylpyridine | Dyes, Pesticides, Spices google.com |
Integration into Agrochemical Formulations
While there is no direct evidence of this compound being a component in final agrochemical products, its structural relative, 5-bromo-2-picoline, is mentioned as an important intermediate in the production of pesticides. google.com The pyridine ring is a common feature in many herbicides, insecticides, and fungicides. The bromo-substituent on the pyridine ring can be a key feature for biological activity or a handle for further chemical modification to optimize the efficacy of the agrochemical. For instance, the hydrolysis of 2-t-butyl-5-bromopyrimidine to 2-t-butyl-5-hydroxypyrimidine is a known reaction in the synthesis of agrochemical precursors. google.com Given that this compound can be converted to a 5-bromo-2-hydroxypyridine (B85227) derivative, it holds potential as a precursor for novel agrochemical compounds.
Development of Dyes and Pigments
The synthesis of dyes and pigments often involves the use of heterocyclic compounds as key chromophores. A patent for the preparation of 5-bromo-2-methylpyridine (B113479) indicates its utility in dye production. google.com The electronic properties of the pyridine ring, which can be tuned by substituents, influence the color of the resulting dye. The bromo- and tert-butoxy groups in this compound could potentially be modified or be part of a larger conjugated system in a dye molecule, influencing its absorption and emission properties. However, specific examples of dyes synthesized from this compound are not readily found in the available literature.
Chiral Dopants for Liquid Crystals
Liquid crystal displays are a cornerstone of modern electronics, and their properties can be fine-tuned by the addition of chiral dopants. These dopants induce a helical twist in the liquid crystal phase, which is essential for the functioning of many display technologies. Biphenyl compounds with a significant dipole moment are often used as chiral dopants. mdpi.com
A study on novel pyridine derivatives synthesized via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids investigated their potential as chiral dopants for liquid crystals. mdpi.com The study found that the resulting biphenyl-pyridine compounds exhibited significant dipole moments, a key property for effective chiral dopants. mdpi.com For instance, some of the synthesized compounds had calculated dipole moments in the range of 1.0557–4.7299 Debye. mdpi.com Although this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral molecules that could act as dopants. The synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate demonstrates the use of a 5-bromopyridine derivative in creating more complex structures that could be further modified to introduce chirality. tandfonline.com
Table 2: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C9H12BrNO | 230.10 | 850495-91-9 pipzine-chem.com |
| 5-Bromo-2-methoxypyridine | C6H6BrNO | 188.02 | 13472-85-0 sigmaaldrich.com |
| 5-Bromo-2-methylpyridine | C6H6BrN | 172.02 | 3430-13-5 |
| tert-Butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate | C15H21BrN2O3 | 357.24 | Not Available tandfonline.com |
This compound is a valuable heterocyclic compound that primarily serves as a versatile building block in organic synthesis. Its reactivity, stemming from the presence of both a bromine atom and a tert-butoxy group on the pyridine ring, allows for the construction of a diverse range of more complex molecules. While direct applications in materials science and agrochemicals are not yet widely reported, the known uses of structurally similar compounds strongly suggest its potential as a precursor for specialty chemicals, including those with applications in agrochemical formulations, dyes, and as components for liquid crystal technologies. Further research into the synthetic transformations of this compound is likely to uncover new and valuable applications for this compound.
Mechanistic Studies and Reaction Dynamics
Activation of the Bromine Atom as a Leaving Group
The bromine atom at the 5-position of the pyridine (B92270) ring in 5-Bromo-2-(tert-butoxy)pyridine serves as a key reactive handle. Its activation as a leaving group is a critical step in many transformations, particularly in cross-coupling reactions. The C-Br bond can be activated through various catalytic cycles, most notably those involving transition metals like palladium and copper.
In a typical palladium-catalyzed cross-coupling reaction, the mechanism commences with the oxidative addition of the C-Br bond to a low-valent palladium(0) species. This step is often the rate-determining step and is influenced by the electronic properties of the pyridine ring and the steric environment around the bromine atom. The electron-withdrawing nature of the pyridine nitrogen facilitates this oxidative addition by making the carbon atom attached to the bromine more electrophilic.
Following oxidative addition, the resulting palladium(II) intermediate undergoes transmetalation with a suitable organometallic reagent (e.g., an organoboron, organotin, or organozinc compound). This step involves the transfer of an organic group from the transmetalating agent to the palladium center, displacing the bromide ion. The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired cross-coupled product.
The efficiency of these processes can be significantly influenced by the choice of ligands on the palladium catalyst, the solvent, and the base. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination.
Influence of the tert-Butyl Group on Reactivity and Selectivity
The tert-butyl group at the 2-position of the pyridine ring exerts a profound influence on the reactivity and selectivity of this compound. This bulky alkyl group introduces significant steric hindrance around the adjacent nitrogen atom and the C-2 position of the ring.
Steric Shielding: The primary effect of the tert-butyl group is steric shielding. This bulkiness can direct incoming reagents to attack other, less hindered positions on the pyridine ring. For example, in reactions involving nucleophilic attack on the pyridine ring, the tert-butyl group can disfavor attack at the C-2 and C-6 positions, thereby enhancing the selectivity for reactions at the C-4 position. This steric hindrance is a critical factor in controlling the regioselectivity of various transformations.
Electronic Effects: Electronically, the tert-butoxy (B1229062) group is an electron-donating group due to the +I (inductive) effect of the alkyl group and the +M (mesomeric) effect of the oxygen atom's lone pairs. This electron donation increases the electron density of the pyridine ring, which can influence its reactivity in both electrophilic and nucleophilic reactions. For instance, the increased electron density can make the ring more susceptible to electrophilic attack, although the steric bulk of the tert-butyl group often counteracts this effect by physically blocking the approach of electrophiles.
Stabilization of Intermediates: The tert-butyl group can also stabilize reactive intermediates formed during a reaction. For example, in reactions proceeding through a radical mechanism, the bulky tert-butyl group can provide a degree of steric stabilization to a radical center on an adjacent atom.
Dearomatization Reactions of Pyridine Derivatives
Dearomatization reactions of pyridine derivatives represent a powerful strategy for the synthesis of saturated and partially saturated nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. While specific studies on this compound are not extensively detailed in the provided search results, the general principles of pyridine dearomatization are applicable.
Regioselective Hydroboration and Cycloaddition Reactions
Hydroboration: The hydroboration of pyridines is a significant dearomatization strategy. Depending on the catalyst and reaction conditions, hydroboration can proceed with different regioselectivities. For instance, rhodium-catalyzed hydroboration of pyridines has been shown to yield N-boryl-1,2-dihydropyridines. nih.gov The regioselectivity can be influenced by substituents on the pyridine ring. The bulky tert-butoxy group in this compound would likely direct the hydroboration to less sterically hindered positions. For example, ruthenium complexes have been used for the regioselective 1,4-dearomatization of pyridines, although 2-substituted pyridines were found to be unreactive, likely due to steric hindrance. acs.orgnih.gov In contrast, rhodium catalysts have enabled the 1,2-hydroboration of various substituted pyridines. nih.govuni-regensburg.de
Cycloaddition Reactions: Cycloaddition reactions offer another avenue for the dearomatization of pyridines. wikipedia.org These reactions involve the combination of the pyridine ring, acting as a diene or dienophile, with another unsaturated molecule to form a cyclic adduct. wikipedia.org For instance, Diels-Alder reactions of pyridines, particularly inverse-electron-demand Diels-Alder reactions, can lead to the formation of bicyclic adducts which can then undergo further transformations. acsgcipr.org The electronic nature of the pyridine ring in this compound, influenced by the electron-donating tert-butoxy group and the electron-withdrawing bromine atom, would play a crucial role in determining its reactivity in cycloaddition reactions.
Photoredox Catalysis in Dearomatization
In recent years, photoredox catalysis has emerged as a powerful tool for the dearomatization of N-heteroarenes under mild conditions. acs.orgnih.gov This approach utilizes a photocatalyst that, upon excitation with visible light, can engage in single-electron transfer (SET) processes with the pyridine substrate. This can lead to the formation of radical ions, which are highly reactive intermediates that can undergo a variety of dearomatizing transformations.
For example, photoredox catalysis has been employed for the aerobic oxidation of pyridine salts to generate N-alkyl pyridones. acs.orgnih.gov Another strategy involves the cross-electrophile coupling of pyridinium (B92312) salts with other electrophiles, such as aziridines, enabled by a combination of photoredox and nickel catalysis, to produce dearomatized products. nih.gov The application of photoredox catalysis to this compound could open up new pathways for its functionalization, leveraging the unique electronic properties imparted by its substituents.
Investigation of Reaction Pathways through Computational Modeling
Computational modeling has become an indispensable tool for elucidating the intricate details of reaction mechanisms. ethz.ch Density Functional Theory (DFT) and other quantum chemical methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. ethz.ch This allows for a detailed understanding of reaction pathways, regioselectivity, and the influence of substituents on reactivity.
For pyridine derivatives, computational studies have been used to investigate various aspects of their reactivity. For example, the pyrolysis and combustion of pyridine have been studied using reactive molecular dynamics simulations to reveal the initial reaction mechanisms and the dynamic transformation pathways of nitrogen. researchgate.net In the context of drug design, computational methods have been employed to predict the properties of pyridine derivatives, such as their ability to penetrate the blood-brain barrier and their metabolic pathways. nih.gov
In the case of this compound, computational modeling could be used to:
Calculate the activation barriers for the oxidative addition of the C-Br bond to different metal catalysts.
Model the steric and electronic effects of the tert-butyl group on the transition states of various reactions.
Predict the regioselectivity of dearomatization reactions, such as hydroboration and cycloaddition.
Investigate the feasibility of novel reaction pathways under photoredox catalysis.
By combining experimental studies with computational modeling, a comprehensive understanding of the reaction dynamics of this compound can be achieved, paving the way for its strategic application in the synthesis of complex molecules.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Derivatization
The transformation of 5-Bromo-2-(tert-butoxy)pyridine into more complex molecules heavily relies on catalytic reactions, particularly palladium-catalyzed cross-coupling reactions. Future research is focused on developing more efficient, selective, and robust catalytic systems to broaden the scope of accessible derivatives.
A significant area of development is the optimization of catalyst systems for Stille and Suzuki-Miyaura cross-coupling reactions. Research into the synthesis of bipyridines and terpyridines from bromopyridine precursors has highlighted the importance of the ligand and palladium source. For instance, studies on related Stille couplings have shown that catalyst systems generated from [Pd(acac)₂] and phosphite (B83602) ligands like P(OPh)₃ can offer high activity. researchgate.net However, achieving high selectivity often requires different ligands, such as PPh₃. researchgate.net The development of catalysts that offer both high activity and selectivity for substrates like this compound is a key goal.
Furthermore, new ligands, including bidentate dinitrogen ligands like Pyridinooxazoline (PyOx), are being developed for asymmetric catalysis, which is crucial for producing chiral drug candidates. beilstein-journals.orgresearchgate.net The synthesis of these complex ligands often starts from simple pyridine (B92270) precursors, indicating a potential pathway where derivatives of this compound could serve as chiral ligands in novel catalytic applications. beilstein-journals.org
Table 1: Emerging Catalytic Systems for Bromopyridine Derivatization
| Catalytic Reaction | Catalyst System Example | Target Transformation | Research Focus |
|---|---|---|---|
| Stille Coupling | [Pd(acac)₂] / P(OPh)₃ | C-C bond formation (e.g., terpyridine synthesis) | Improving selectivity and reducing homocoupling byproducts. researchgate.net |
| Suzuki Coupling | Pd(PPh₃)₄ / K₃PO₄ | C-C bond formation with arylboronic acids | Tolerance of diverse functional groups and use of milder reaction conditions. mdpi.com |
| Asymmetric Catalysis | (S)-t-BuPyOx Ligand with a metal center | Enantioselective conjugate additions | Development of scalable syntheses for complex chiral ligands. beilstein-journals.orgresearchgate.net |
Exploration of New Biological Targets and Therapeutic Areas
Derivatives synthesized from this compound are promising candidates for new therapeutics. The pyridine scaffold is a common feature in many biologically active molecules, and the ability to functionalize the 5-position via the bromo group allows for the systematic exploration of structure-activity relationships (SAR).
One emerging therapeutic area is the treatment of metabolic diseases. Research has focused on the non-canonical IκB kinases TBK1 and IKKε, which are key targets in obesity and related metabolic syndromes. nih.gov Synthetic strategies have utilized palladium-catalyzed cross-coupling reactions on bromo-precursors to create a library of analogues that inhibit these kinases. nih.gov An analogue with a cyclohexyl group, introduced at a position analogous to the bromine on this compound, showed significant in vivo efficacy, promoting weight loss and improving insulin (B600854) sensitivity in mouse models. nih.gov
In addition to metabolic diseases, derivatives of bromopyridines are being investigated for other applications. Studies on compounds synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) have shown potential for anti-thrombolytic and biofilm inhibition activities, suggesting applications in cardiovascular disease and in combating bacterial infections. mdpi.com For example, a derivative bearing a 4-chlorophenyl group showed the highest activity against blood clot lysis, while another with a 4-fluorophenyl group was most potent in inhibiting E. coli biofilm formation. mdpi.com
Table 2: Potential Therapeutic Applications of this compound Derivatives
| Derivative Class | Biological Target | Potential Therapeutic Area | Key Research Finding |
|---|---|---|---|
| Chromeno[2,3-b]pyridines | TBK1/IKKε kinases | Obesity, Metabolic Syndrome | Introduction of specific substituents via cross-coupling on bromo-precursors enhances kinase inhibition and selectivity. nih.gov |
| 5-Aryl-2-methylpyridin-3-amines | Thrombolytic pathways | Cardiovascular Disease | Specific aryl groups attached to the pyridine ring significantly enhance anti-thrombolytic activity. mdpi.com |
| 5-Aryl-2-methylpyridin-3-amines | Bacterial Biofilm | Infectious Diseases | Derivatives show moderate to good inhibition of E. coli biofilm formation. mdpi.com |
Advanced Computational Modeling for Predictive Reactivity and Bioactivity
Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules. For a scaffold like this compound, computational modeling offers a path to predict its reactivity in various chemical transformations and the potential biological activity of its derivatives, thereby guiding synthetic efforts.
Density Functional Theory (DFT) is a powerful method used to understand the electronic properties of molecules. Studies on related pyridine derivatives have used DFT calculations at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and other reactivity indices. mdpi.com This information helps predict the most likely sites for electrophilic or nucleophilic attack and can rationalize observed reaction outcomes in catalytic cycles. mdpi.com
In drug discovery, molecular docking simulations are used to predict how a molecule will bind to the active site of a protein target. This approach was successfully used in the development of TBK1/IKKε inhibitors, where docking calculations guided the design of new analogues based on the X-ray crystal structure of a known inhibitor. nih.gov By applying these in silico techniques to virtual libraries of compounds derived from this compound, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity and desired biological effect.
Table 3: Application of Computational Modeling in Pyridine Chemistry
| Computational Method | Application | Predicted Properties | Significance |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Pathway Analysis | Frontier Molecular Orbitals (HOMO/LUMO), Reactivity Indices, Molecular Electrostatic Potential | Predicts chemical reactivity and guides the optimization of synthetic conditions. mdpi.com |
| Molecular Docking | Drug Design & SAR | Binding affinity, orientation in protein active site | Prioritizes synthetic targets and explains structure-activity relationships (SAR) for biological targets like TBK1/IKKε. nih.gov |
Sustainable Synthesis Methods and Green Chemistry Principles
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental footprint. Future research on this compound and its derivatives will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes.
Traditional organic syntheses often rely on hazardous solvents and reagents and can generate significant waste. rasayanjournal.co.in Green chemistry seeks to address this through several approaches, including the use of alternative energy sources like microwaves and ultrasound, solvent-free reaction conditions, and mechanochemistry (e.g., ball milling). rasayanjournal.co.inmdpi.com These methods can lead to higher yields, shorter reaction times, and simplified purification procedures. rasayanjournal.co.in For example, the synthesis of dihydropyrimidinones, another class of heterocycles, has been achieved in good yields using a solvent-free "grindstone chemistry" technique. rasayanjournal.co.in
Mechanochemistry, which uses mechanical force to induce chemical reactions, is a particularly promising solvent-free method. researchgate.net It has been successfully applied to the synthesis of imidazo[1,2-α]pyridines, demonstrating its potential for constructing heterocyclic systems safely and efficiently. researchgate.net Applying these techniques to the synthesis and derivatization of this compound could significantly reduce waste and energy consumption. Another avenue is the use of high hydrostatic pressure, which can activate chemical reactions and is well-suited for industrial-scale green synthesis. rsc.org
Table 4: Green Chemistry Approaches for Heterocyclic Synthesis
| Green Chemistry Principle | Technique | Advantages | Relevance to this compound |
|---|---|---|---|
| Alternative Energy Sources | Microwave-Assisted Synthesis | Faster reaction rates, increased yields, energy efficiency. rasayanjournal.co.inmdpi.com | Accelerating cross-coupling reactions for derivatization. |
| Elimination of Solvents | Mechanochemistry (Ball Milling) | Reduces solvent waste, enables reactions between solids, energy efficient. rasayanjournal.co.inresearchgate.net | Potential for solid-state synthesis of derivatives, minimizing purification needs. |
| Atom Economy | Multicomponent Reactions | Combines multiple starting materials in one step, reducing waste and improving efficiency. rasayanjournal.co.in | Designing one-pot syntheses of complex molecules from the pyridine scaffold. |
Integration into Advanced Materials and Nanotechnology
The unique electronic and structural properties of the pyridine ring make it a valuable component in materials science and nanotechnology. As a functionalized building block, this compound offers a gateway to novel materials with tailored properties.
Derivatives of pyridine are essential in the construction of supramolecular assemblies and functional polymers. For example, terpyridines, which can be synthesized from bromopyridine precursors, are excellent ligands for creating metal-containing polymers and complex macromolecular structures. researchgate.net These materials have potential applications in catalysis, sensing, and light-emitting devices.
Furthermore, pyridine-containing scaffolds are used to create advanced fluorophores like boron-dipyrromethene (BODIPY) dyes. dovepress.com The functionalization of these dyes, often achieved through cross-coupling reactions on halo-substituted precursors, allows for the fine-tuning of their photophysical properties. dovepress.com These tailored dyes are used in bio-imaging, as components in light-harvesting arrays, and in optoelectronic gates. dovepress.com The derivatization of this compound could lead to new BODIPY dyes or other functional chromophores for applications in organic electronics or as fluorescent probes.
Table 5: Potential Applications in Materials Science
| Material Class | Precursor Type | Potential Application | Enabling Property |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) / Polymers | Terpyridine Ligands | Catalysis, Gas Storage, Sensing | Defined coordination geometry and tunable electronic properties. researchgate.net |
| Organic Fluorophores | BODIPY Dyes | Bio-imaging, Organic Electronics (OLEDs), Photodynamic Therapy | Intense fluorescence, tunable absorption/emission spectra. dovepress.com |
| Chiral Ligands | Pyridinooxazoline (PyOx) Derivatives | Asymmetric Catalysis, Chiral Materials | Enantioselective metal coordination. beilstein-journals.org |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-(tert-butoxy)pyridine, and what intermediates are critical?
- Methodological Answer : Synthesis typically involves nucleophilic substitution on 5-bromo-2-hydroxypyridine using tert-butyl bromide or tert-butyl tosylate under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Key intermediates include the hydroxyl precursor and tert-butoxy-protected derivatives. Characterization via ¹H/¹³C NMR (tert-butyl protons at δ ~1.3 ppm) and mass spectrometry (MW: 242.11 g/mol) is essential .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Combine HPLC (≥95% purity, as per commercial standards ) with ¹H NMR to confirm tert-butoxy group integration (9H singlet). High-resolution mass spectrometry (HRMS) should match the molecular formula C₉H₁₂BrNO (MW: 242.11). Purity discrepancies can be resolved via recrystallization in hexane/ethyl acetate .
Q. What storage conditions minimize degradation of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at room temperature. Desiccants (silica gel) prevent hydrolysis of the tert-butoxy group. Avoid prolonged exposure to light, as brominated pyridines may undergo photodegradation .
Advanced Research Questions
Q. What strategies enhance regioselective tert-butoxy group introduction in bromopyridine systems?
- Methodological Answer : Use directing groups (e.g., methoxy at C3) to guide tert-butoxylation at C2. Computational modeling (DFT) predicts electron density distribution, favoring substitution at less hindered positions. Experimental validation via competitive reactions with isomers (e.g., 3-bromo derivatives) confirms regioselectivity .
Q. How does steric hindrance from the tert-butoxy group affect cross-coupling reactivity (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bulky tert-butoxy group slows transmetallation in Suzuki reactions. Optimize using Pd catalysts with sterically demanding ligands (e.g., SPhos or XPhos) and elevated temperatures (100–120°C). Compare kinetics with 5-bromo-2-methoxypyridine ( ) to quantify steric effects .
Q. Are there discrepancies in reported physical properties (e.g., melting points), and how should they be resolved?
- Methodological Answer : Variations in melting points may arise from impurities or polymorphs. Use differential scanning calorimetry (DSC) for precise determination. Cross-reference data from multiple sources (e.g., CAS 850495-91-9 vs. commercial databases) and validate via recrystallization in polar aprotic solvents .
Q. How can computational chemistry predict reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Density functional theory (DFT) calculates charge distribution at C2 and C5 positions. Fukui indices identify nucleophilic attack sites. Experimental validation with substituted pyridines (e.g., 5-Bromo-2-methoxy analogs in ) confirms computational predictions .
Q. What spectroscopic techniques elucidate substituent effects on electronic properties?
- Methodological Answer : UV-Vis spectroscopy reveals bathochromic shifts due to electron-donating tert-butoxy groups. ¹⁵N NMR quantifies nitrogen shielding changes, while X-ray crystallography provides bond-length data for steric/electronic analysis. Compare with 5-Bromo-2-chloropyridine ( ) for halogen effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
